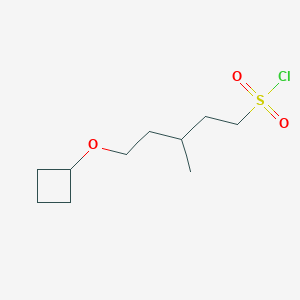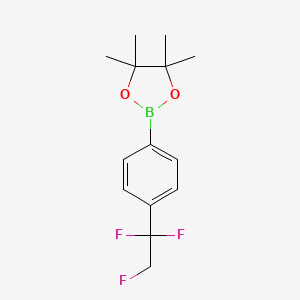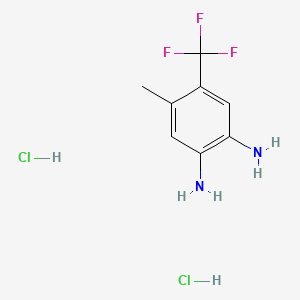
4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride is an organic compound with the molecular formula C8H9F3N2·2HCl. This compound is characterized by the presence of a trifluoromethyl group and two amine groups attached to a benzene ring. It is commonly used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine typically involves the nitration of 4-methyl-5-(trifluoromethyl)aniline followed by reduction. The nitration step introduces nitro groups, which are subsequently reduced to amine groups using reducing agents such as zinc powder in ethanol .
Industrial Production Methods
In industrial settings, the compound is often produced through a similar nitration-reduction process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is usually purified by recrystallization or other suitable methods to obtain the dihydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder in ethanol is commonly used for the reduction of nitro groups to amines.
Substitution: Electrophilic reagents such as acyl chlorides and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Acylated or sulfonylated products.
Aplicaciones Científicas De Investigación
4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also form hydrogen bonds with biological molecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
o-Phenylenediamine: An aromatic diamine with similar reactivity but lacking the trifluoromethyl group.
4-(Trifluoromethyl)benzene-1,2-diamine: Similar structure but without the methyl group.
2-(Trifluoromethyl)benzene-1,4-diamine: Another trifluoromethylated diamine with different substitution pattern
Uniqueness
4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H11Cl2F3N2 |
|---|---|
Peso molecular |
263.08 g/mol |
Nombre IUPAC |
4-methyl-5-(trifluoromethyl)benzene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H9F3N2.2ClH/c1-4-2-6(12)7(13)3-5(4)8(9,10)11;;/h2-3H,12-13H2,1H3;2*1H |
Clave InChI |
VSPJZKGJUDEASB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C(F)(F)F)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


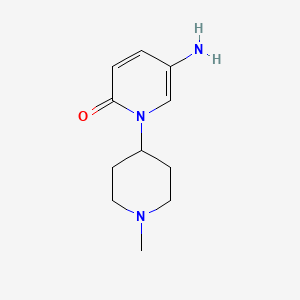
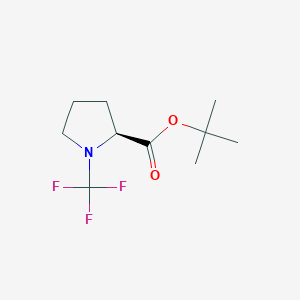
![1-ethyl-2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1H-imidazole](/img/structure/B13492076.png)

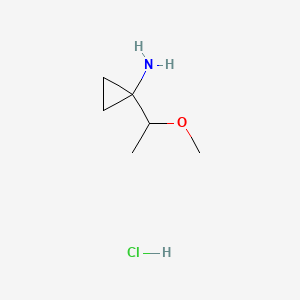

![Benzyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13492103.png)
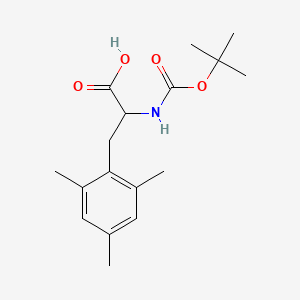
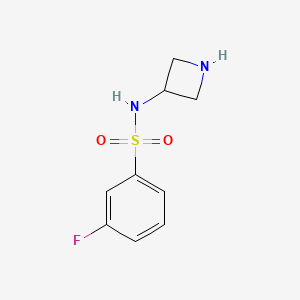


![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoate](/img/structure/B13492132.png)
